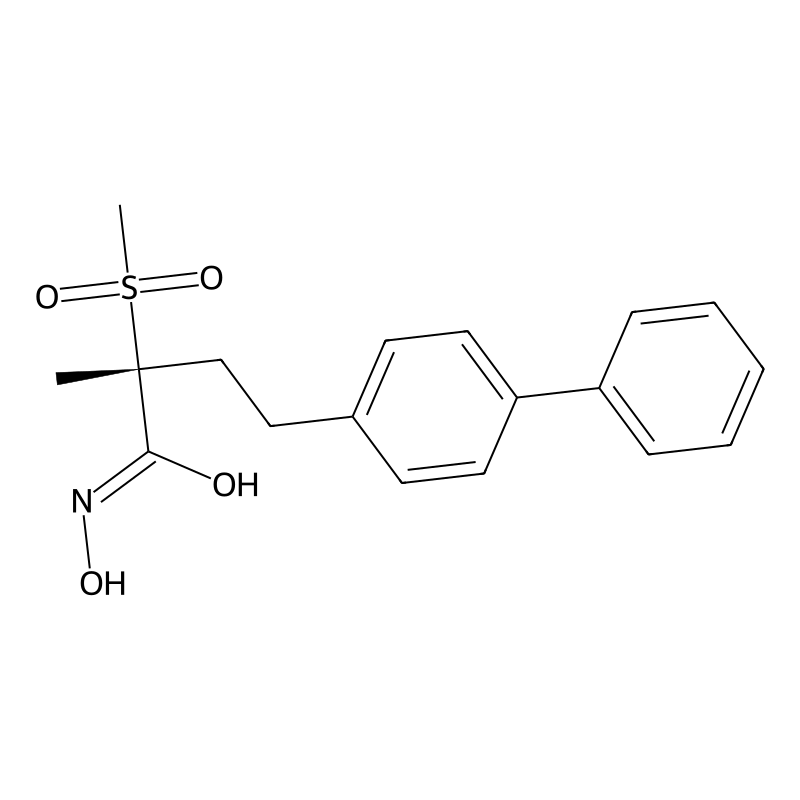

PF-04753299

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

PF-04753299 is a potent and selective inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the lipid A biosynthetic pathway of most Gram-negative bacteria. As a member of the methylsulfone hydroxamate class of inhibitors, it serves as a critical research tool for investigating novel antibacterial mechanisms, particularly against clinically relevant species such as *Escherichia coli* and *Pseudomonas aeruginosa*. Its established in vitro potency and efficacy in murine infection models make it a valuable compound for studies requiring a well-characterized inhibitor of a non-traditional antibiotic target.

Standard broad-spectrum antibiotics, such as fluoroquinolones or β-lactams, are unsuitable substitutes for PF-04753299 in research focused on the LpxC pathway or on overcoming specific multi-drug resistance mechanisms. These conventional antibiotics act on different cellular targets (e.g., DNA gyrase, cell wall synthesis), and using them would prevent the specific investigation of lipid A biosynthesis inhibition. Furthermore, the value of LpxC inhibitors lies in their efficacy against pathogens that have developed resistance to traditional antibiotic classes through mechanisms like efflux pumps or enzymatic degradation. Therefore, procuring PF-04753299 is necessary for experiments designed to validate LpxC as a target, screen for activity against MDR strains, or attribute a biological outcome specifically to the disruption of the outer membrane synthesis pathway.

References

- [1] Bar-Tana, J. (1994). Mode of action of peroxisome proliferators as hypolipidemic drugs. Suppression of apolipoprotein C-III. The Journal of biological chemistry, 269(34), 21854–21860.

- [2] Mdluli, K., et al. (2017). In Vitro and In Vivo Efficacy of an LpxC Inhibitor, CHIR-090, Alone or Combined with Colistin against Pseudomonas aeruginosa Biofilm. Antimicrobial agents and chemotherapy, 61(10), e00621-17.

- [3] Shi, Y., et al. (2023). Preclinical safety and efficacy characterization of an LpxC inhibitor against Gram-negative pathogens. Science translational medicine, 15(708), eadf5668.

Differentiated In Vitro Potency Profile Compared to Benchmark LpxC Inhibitors

While the LpxC inhibitor CHIR-090 is more potent against wild-type *E. coli* W3110, PF-04753299 provides a distinct and well-characterized potency level necessary for dose-response studies and establishing structure-activity relationships. In a direct comparison in M9 minimal medium, PF-04753299 exhibited a Minimal Inhibitory Concentration (MIC) of 1 µg/ml, whereas CHIR-090 inhibited growth at 0.2 µg/ml. This five-fold difference allows researchers to work with a wider range of effective concentrations and provides a critical alternative tool compound to confirm that observed effects are not specific to a single chemical scaffold.

| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |

| Target Compound Data | 1 µg/ml |

| Comparator Or Baseline | CHIR-090: 0.2 µg/ml |

| Quantified Difference | 5-fold higher MIC than CHIR-090 |

| Conditions | Escherichia coli W3110 grown in M9 minimal medium. |

This provides a calibrated, alternative tool for LpxC inhibition, crucial for validating pathway-specific effects and avoiding compound-specific artifacts.

Confirmed In Vivo Activity in Gram-Negative Infection Models

A key procurement differentiator for PF-04753299 is its established effectiveness in a murine infection model for Gram-negative bacteria. Unlike many early-stage inhibitors that only show in vitro or enzymatic activity, PF-04753299 has been validated for in vivo applications. This makes it a superior choice over compounds with unconfirmed in vivo properties for any research program intending to progress from cell-based assays to preclinical animal studies.

| Evidence Dimension | In Vivo Efficacy |

| Target Compound Data | Demonstrated effective |

| Comparator Or Baseline | Tool compounds with only in vitro data |

| Quantified Difference | Qualitatively superior (validated for in vivo use) |

| Conditions | Murine model of Gram-negative bacterial infection. |

Reduces procurement risk for translational studies by providing a compound already confirmed to be active in a whole-animal system.

Class-Defining On-Target Specificity Against LpxC

PF-04753299 belongs to a class of inhibitors whose primary antibacterial target has been genetically validated as LpxC. In a key study with the related LpxC inhibitor CHIR-090, replacing the native *E. coli lpxC* gene with the insensitive *lpxC* ortholog from *Rhizobium leguminosarum* rendered the *E. coli* strain fully resistant to the compound (MIC >100 µg/mL, a >400-fold increase). This demonstrates that the potent antibacterial activity stems directly from LpxC inhibition, not from off-target effects. Procuring PF-04753299 allows researchers to leverage this high degree of target certainty, ensuring that experimental results can be confidently attributed to the disruption of the lipid A pathway.

| Evidence Dimension | Target Specificity (MIC) |

| Target Compound Data | Wild-type E. coli MIC: <1 µg/mL |

| Comparator Or Baseline | E. coli with resistant LpxC enzyme: MIC >100 µg/mL |

| Quantified Difference | >400-fold shift in MIC upon target modification |

| Conditions | Genetic replacement of chromosomal lpxC in E. coli (data for class-representative inhibitor CHIR-090). |

Provides high confidence that the compound's antibacterial effect is due to specific LpxC inhibition, which is critical for mechanistic studies and target validation.

Mechanistic Studies of the Gram-Negative Outer Membrane

For research requiring precise, dose-dependent inhibition of the lipid A pathway to study its effects on bacterial viability, membrane integrity, and susceptibility to other agents. The well-defined MIC profile allows for controlled experiments at both lethal and sub-lethal concentrations.

Screening Against Multi-Drug Resistant (MDR) Pathogens

As a tool compound in screening panels to identify novel agents effective against MDR Gram-negative bacteria. Its distinct mechanism of action makes it a valuable positive control for assays targeting the LpxC enzyme and for evaluating efficacy against strains resistant to conventional antibiotics.

In Vivo Target Validation and Preclinical Model Development

For researchers conducting translational studies that require an LpxC inhibitor with proven efficacy in animal models. Its established in vivo activity makes it the right choice for proof-of-concept experiments aiming to validate LpxC as a therapeutic target in a whole-organism context.